Cas no 99783-85-4 (1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one)

1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one is a synthetic aromatic ketone with a molecular structure featuring both hydroxyl and methoxy functional groups. This compound exhibits notable stability and solubility in organic solvents, making it suitable for applications in fine chemical synthesis and pharmaceutical intermediates. Its unique substitution pattern allows for selective reactivity in electrophilic and nucleophilic transformations, facilitating its use in the development of complex organic molecules. The presence of the hydroxy and methoxy groups enhances its potential as a precursor in the synthesis of bioactive compounds, particularly in medicinal chemistry. Its well-defined chemical properties ensure consistent performance in research and industrial processes.
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one structure
99783-85-4 structure
Product Name:1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
CAS No:99783-85-4
MF:C12H16O3
MW:208.253643989563
MDL:MFCD16619217
CID:830738
PubChem ID:16101160
Update Time:2025-05-19

1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
    • 1-(3-Hydroxy-4-methoxyphenyl)-3-methyl-1-butanone
    • 1-(3-hydroxy-4-methoxyphenyl)-3-methyl-butan-1-one
    • ZDA78385
    • 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-3-methyl-
    • AS-68285
    • 99783-85-4
    • CS-0329958
    • DTXSID70582808
    • SCHEMBL2442687
    • A858424
    • 1-(3-hydroxy-4-methoxy-phenyl)-3-methyl-butan-1-one
    • AKOS015890549
    • OSIWAIIBXIPDIB-UHFFFAOYSA-N
    • DB-290683
    • A12971
    • MDL: MFCD16619217
    • Inchi: 1S/C12H16O3/c1-8(2)6-10(13)9-4-5-12(15-3)11(14)7-9/h4-5,7-8,14H,6H2,1-3H3
    • InChI Key: OSIWAIIBXIPDIB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=C(C=1)O)OC)CC(C)C

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.077
  • Melting Point: No data available
  • Boiling Point: 356.0±27.0 °C at 760 mmHg
  • Flash Point: 156.2±23.8 °C
  • Refractive Index: 1.519
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:99783-85-4)1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Order Number:A858424
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:12
Price ($):644.0
Email:sales@amadischem.com

Additional information on 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one

Introduction to 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one (CAS No. 99783-85-4)

1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 99783-85-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic hydroxyl group and a methoxy substituent on its aromatic ring, combined with an isobutyl side chain, exhibits unique structural and functional properties that make it of considerable interest in medicinal chemistry and drug discovery.

The compound belongs to a class of aromatic ketones that have garnered attention for their potential biological activities. The presence of both hydroxyl and methoxy functional groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Its structural motif is reminiscent of natural products found in plants and fungi, which often serve as inspiration for developing novel therapeutic agents.

In recent years, 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one has been studied for its pharmacological profile, particularly in the context of antioxidant and anti-inflammatory activities. The phenolic hydroxyl group is known to contribute to radical scavenging capabilities, which are crucial for neutralizing oxidative stress—a mechanism implicated in various chronic diseases. Furthermore, the methoxy group can influence metabolic stability and bioavailability, factors that are critical in drug design.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies suggest that 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one may interact with enzymes and receptors involved in pathways relevant to neurodegenerative disorders. For instance, its structural features could allow it to modulate the activity of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses.

The synthesis of this compound typically involves multi-step organic reactions, including condensation, reduction, and functional group transformations. The isobutyl side chain adds complexity to its synthetic route but also contributes to its overall lipophilicity, which may enhance membrane permeability and cellular uptake. Researchers have explored various synthetic strategies to optimize yield and purity, leveraging modern techniques such as flow chemistry or catalytic hydrogenation.

From a regulatory perspective, 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one does not fall under restricted categories such as hazardous materials or controlled substances. This classification simplifies its handling and potential commercialization for research purposes. However, adherence to good laboratory practices (GLP) remains essential when working with any chemical intermediate to ensure safety and reproducibility.

The compound’s potential extends beyond pharmaceutical applications; it has also been explored in the development of agrochemicals due to its structural similarity to certain natural products that exhibit pesticidal properties. The aromatic ring system provides a scaffold for further derivatization, allowing chemists to tailor its biological activity toward specific targets.

One notable study published in a leading organic chemistry journal highlighted the role of 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one as a precursor in the synthesis of flavonoid analogs. These analogs have shown promise in preclinical models for their ability to inhibit certain kinases implicated in cancer progression. The study demonstrated efficient synthetic routes that could be scaled up for industrial production if further validation proves successful.

The future directions for research on 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one include exploring its role in drug repurposing initiatives. Given its structural features reminiscent of established drugs with favorable pharmacokinetic profiles, it may serve as a template for developing new therapeutics with improved efficacy or reduced side effects. Additionally, green chemistry approaches are being investigated to minimize waste and energy consumption during its synthesis.

In conclusion, 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one (CAS No. 99783-85-4) represents a versatile molecule with broad applications in pharmaceutical research and industrial chemistry. Its unique structural attributes position it as a valuable building block for developing novel bioactive compounds. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound will likely remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:99783-85-4)1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
A858424
Purity:99%
Quantity:25g
Price ($):644.0
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